molecular formula C7H8N2O3 B014109 2,4-Dimethoxypyrimidine-5-carbaldehyde CAS No. 52606-02-7

2,4-Dimethoxypyrimidine-5-carbaldehyde

Cat. No. B014109
CAS RN: 52606-02-7
M. Wt: 168.15 g/mol
InChI Key: AJTAWJHBACJZAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Dimethoxypyrimidine-5-carbaldehyde and related derivatives involves several key reactions. For example, a novel synthesis pathway involves the reaction of tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one, proving the versatility of such derivatives as building blocks for synthesizing representative 2-aminoimidazole alkaloids (Ando & Terashima, 2010).

Molecular Structure Analysis

The molecular structure of derivatives similar to 2,4-Dimethoxypyrimidine-5-carbaldehyde has been analyzed through crystallographic studies. For instance, the structure of 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde demonstrates polarized electronic structures and is linked into sheets by a combination of hydrogen bonds, showcasing the compound's ability to form complex molecular arrangements (Low et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of 2,4-Dimethoxypyrimidine-5-carbaldehyde derivatives enables the synthesis of various compounds. For example, the reaction between 4,6-dichloropyrimidine-5-carbaldehyde and methyl 3-aminocrotonate leads to the formation of pyrido[2,3-d]pyrimidine, demonstrating the compound's applicability in creating condensed azines (Bakulina et al., 2014).

Scientific Research Applications

  • Synthesis of Alkaloids : Ando and Terashima (2010) described the novel synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives, which enabled efficient synthesis of 2-aminoimidazole alkaloids like oroidin, hymenidin, dispacamide, and ageladine A (Ando & Terashima, 2010).

  • Antiproliferative Compounds : Patel et al. (2022) utilized microwave-assisted multicomponent synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones for rapid and green synthesis of antiproliferative compounds with promising in silico ADMET (Patel et al., 2022).

  • Synthesis of Purines : Perandones and Soto (1997) developed a one-pot synthesis method for purines from aminoimidazolecarbaldehydes, offering a versatile way to prepare purines with or without substituents on the pyrimidine ring (Perandones & Soto, 1997).

  • Synthesis of Biologically Important Substances : Alcaide and Almendros (2002) indicated that 4-Oxoazetidine-2-carbaldehydes are useful for stereocontrolled synthesis of substances like amino acids and alkaloids (Alcaide & Almendros, 2002).

  • Antibacterial Activity : Dişli et al. (2013) synthesized new 4,6-dimethoxy pyrimidine derivatives with 1H-tetrazol-5-ylthio moiety, showing good antibacterial activity comparable to standard antibiotics (Dişli, Mercan, & Yavuz, 2013).

  • Anticancer and Antiviral Properties : Kundu, Das, and Majumdar (1990) presented a method for synthesizing compounds with potential anticancer and antiviral properties (Kundu, Das, & Majumdar, 1990).

Safety And Hazards

The safety data sheet for a related compound, 2,4-Dimethoxypyrimidine-5-boronic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2,4-dimethoxypyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-11-6-5(4-10)3-8-7(9-6)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTAWJHBACJZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344548
Record name 2,4-dimethoxypyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxypyrimidine-5-carbaldehyde

CAS RN

52606-02-7
Record name 2,4-dimethoxypyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1.6M n-Buli in hexane (48 ml, 73.6 mmol) was added over 5 min. to a stirred suspension of 5-bromo-2,4-dimethoxypyrimidine (16 g; 72.9 mmol) in dry Et2O (240 ml) at -70° C. under an atmosphere of dry N2. Dry ethyl formate (28 g: 377 mmol) was added and the orange solution stirred at -70° C. for 1 h then allowed to warm slowly to ambient temperature. Water (400 ml) was added and the aqueous layer separated and extracted with Et2O (3×200 ml). The ether layer was combined with the extracts and dried over MgSO4, filtered and evaporated. The residue was purified by column chromatography by preloading in SiO2 and eluting with EtOAc-hexane (3:7, v/v). Product fractions were combined and evaporated to give fine white needles, yield 6.89 g, (56%). Mass spectrum m/z 169 (M+H)+Analysis, found: C, 50:1;H,4.5;N,16.9%;C7H8N2O3 requires C,50.00; H,4.79; N, 16.66%.
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
E Coutouli-Argyropoulou, P Lianis, M Mitakou… - Tetrahedron, 2006 - Elsevier
Isoxazole, isoxazoline and isoxazolidine analogues of C-nucleosides related to pseudouridine have been synthesized by 1,3-dipolar cycloaddition reactions of nitrile oxides and …
JX Qiao, TC Wang, C Hu, J Li, RR Wexler… - Organic …, 2011 - ACS Publications
The (hetero)aromatic trifluoromethyl group is present in many biologically active molecules and is generally considered to be chemically stable. In this paper, a convenient one-step …
Number of citations: 42 0-pubs-acs-org.brum.beds.ac.uk
S Cicchi, FM Cordero, D Giomi - Progress in Heterocyclic Chemistry, 2008 - Elsevier
Publisher Summary Isoxazoles are privileged aromatic heterocycles because of their wide spectrum of biological activities and their use as versatile building blocks in organic synthesis. …
D Rane, M Sibi - Current Organic Synthesis, 2011 - ingentaconnect.com
Synthesis of novel heterocyclic compounds continues to be an important and challenging task. Isoxazolines are one such class of heterocyclic molecules of significance, since they are …
H Huang - 2018 - digitalrepository.unm.edu
Abstract Development of sustainable synthetic technologies for molecular construction is an important but formidably challenging task in modern organic synthesis. Aldehyde synthesis …
Number of citations: 0 digitalrepository.unm.edu
W Wang - 2018 - scholarworks.gsu.edu
SO 2 is widely recognized as an air pollutant and is a known cause of acid rain. At a sufficiently high level, it also causes respiratory diseases. There is mounting evidence that SO 2 is …
Number of citations: 0 scholarworks.gsu.edu
H Yang, N Vasylieva, J Wang, Z Li, W Duan… - Journal of Hazardous …, 2023 - Elsevier
Highly specific antibodies are the key reagents for developing immunoassays with a low false positive rate for environmental monitoring. Here, we provide evidence that nanobodies …

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